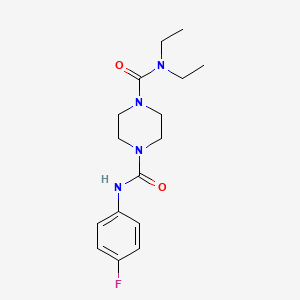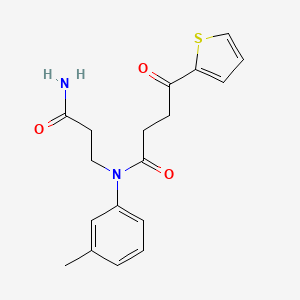![molecular formula C16H24FN3O B7051431 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B7051431.png)
2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a 2-fluorophenylmethyl group and an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the synthesis of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenylmethyl Group: The next step is the alkylation of the diazepane ring with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the N,N-Dimethylacetamide Moiety: Finally, the N,N-dimethylacetamide group is introduced via acylation using N,N-dimethylacetamide chloride or a similar reagent under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the N,N-dimethylacetamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxides of the diazepane ring.
Reduction: Alcohol derivatives of the N,N-dimethylacetamide moiety.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its diazepane ring structure is of particular interest for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors in the central nervous system, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the N,N-dimethylacetamide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic and sedative.
Flubrotizolam: Another diazepane derivative with potent sedative effects.
Clonazepam: A benzodiazepine with anticonvulsant properties.
Uniqueness
2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenylmethyl group and the N,N-dimethylacetamide moiety differentiates it from other diazepane derivatives, potentially offering unique therapeutic benefits and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-18(2)16(21)13-20-9-5-8-19(10-11-20)12-14-6-3-4-7-15(14)17/h3-4,6-7H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUCXWCXZOPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7051358.png)
![2-tert-butyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7051368.png)
![N-(4-propan-2-ylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051382.png)
![1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7051385.png)
![3,5-dimethyl-N-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7051386.png)
![2-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]ethyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7051393.png)
![1-[3-(Carbamoylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B7051409.png)

![2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione](/img/structure/B7051428.png)
![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7051437.png)
![4-acetyl-3,5-dimethyl-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7051445.png)

![3-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]propan-1-ol](/img/structure/B7051459.png)
![1-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-8-chloro-6-methyl-4-oxoquinoline-3-carbonitrile](/img/structure/B7051462.png)
